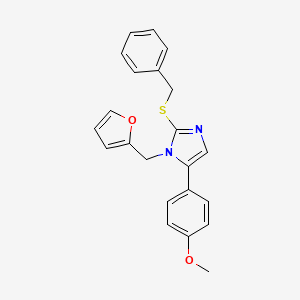

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-25-19-11-9-18(10-12-19)21-14-23-22(24(21)15-20-8-5-13-26-20)27-16-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJJKTLIIJVGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multiple steps. One common method starts with the construction of the imidazole ring through the reaction of a furan-2-ylmethyl compound with a 4-methoxyphenyl compound under acidic or basic conditions. Thiol groups can be introduced later to form the benzylthio moiety.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This could involve the use of catalysts, controlled temperature settings, and solvent selection to improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Core Imidazole Ring Formation

Imidazole derivatives are often synthesized via multicomponent condensation reactions involving aldehydes, ketones, and amines. For example, benzil (a diketone) reacts with aldehydes and amines under reflux conditions to form the imidazole ring . In the case of the target compound:

-

Benzil (diketone) could serve as the carbonyl source.

-

Furan-2-carbaldehyde would introduce the furan-2-ylmethyl group.

-

p-Cresolamine (or a methoxyphenyl-substituted amine) would contribute the 4-methoxyphenyl moiety.

Reaction Scheme Example :

This step likely involves cyclocondensation followed by aromatization of the imidazole ring .

Comparison with Structurally Similar Imidazoles

Potential Reaction Intermediates

Based on analogous syntheses :

-

Imidazole Core Formation :

-

Intermediate 1 : A dihydroimidazole intermediate forms via initial condensation.

-

Intermediate 2 : Oxidative aromatization yields the fully conjugated imidazole ring.

-

-

Benzylthio Group Installation :

-

Intermediate 3 : A halogenated imidazole (e.g., bromo) undergoes thioether formation.

-

Biological Activity Insights

While the target compound’s biological data is not explicitly reported, related imidazoles demonstrate:

-

Anticancer Potential : Thiadiazole-urea derivatives show cytotoxicity against HeLa, MCF-7, and HepG2 cells .

-

Enzyme Inhibition : Benzylthio groups enhance binding affinity to active sites via covalent interactions.

-

Adrenergic Receptor Activity : Substituted imidazoles modulate α₁- and α₂-adrenoceptors, depending on substituent chirality and electronic effects .

Key Challenges and Considerations

-

Regioselectivity : The placement of substituents (e.g., methoxyphenyl vs. furan) requires controlled reaction conditions .

-

Functional Group Compatibility : Methoxy groups (electron-donating) may influence reactivity during thioether formation.

-

Purification : Imidazoles with multiple substituents often require chromatographic separation due to potential side products .

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is with a molecular weight of approximately 346.386 g/mol. Its structure features a furan ring and an imidazole moiety, which are known to contribute to various biological activities. The presence of the benzylthio and methoxyphenyl groups enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of 2-mercaptobenzimidazole have shown potent activity against various microbial strains, suggesting that the thioether group may play a crucial role in enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| N1 | 1.27 | Gram-positive bacteria |

| N8 | 1.43 | Gram-negative bacteria |

| N22 | 2.60 | Fungal strains |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies show that imidazole derivatives can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical in purine synthesis .

Case Study: Efficacy Against Cancer Cell Lines

In a comparative study, compounds structurally similar to this compound demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency in certain cases .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |

|---|---|---|

| N9 | 5.85 | More potent |

| N18 | 4.53 | More potent |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of imidazole derivatives. Modifications in substituents on the furan and phenyl rings can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole would depend on its specific applications. Generally, it could interact with molecular targets through:

Binding to enzymes or receptors: : Modulating their activity.

Influencing signaling pathways: : Potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Electronic Effects

Position 2: Thioether vs. Styryl/Alkyl Groups

- Target Compound : The benzylthio group (C₆H₅CH₂S-) at position 2 enhances lipophilicity (predicted logP ≈ 3.5–4.0) compared to analogs with ethylthio or styryl groups.

- Analog 1 : 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole () has lower lipophilicity (logP ≈ 2.8) due to the shorter alkyl chain but shares sulfur-mediated reactivity .

- Analog 2 : (E)-5-(4-Methoxyphenyl)-2-styryl-1-methyl-1H-imidazole () features a conjugated styryl group, which may improve π-π stacking interactions but reduce metabolic stability compared to thioethers .

Position 5: 4-Methoxyphenyl vs. Trifluoromethyl

- Target Compound : The 4-methoxyphenyl group is electron-donating, enhancing resonance stabilization and binding to aromatic receptor pockets (e.g., ALOX15 inhibition as in ) .

- Analog : 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () replaces the 4-methoxyphenyl with a strongly electron-withdrawing trifluoromethyl group, altering electronic distribution and reducing binding affinity in enzyme assays .

Position 1: Furan-2-ylmethyl vs. Methyl/Fluorobenzyl

Physicochemical Properties

Key Observations :

Enzyme Inhibition

- ALOX15 Inhibition : highlights that 5-(4-methoxyphenyl)-1H-imidazole derivatives exhibit substrate-selective inhibition of ALOX15, with the methoxy group’s position critical for activity. The target compound’s 4-methoxyphenyl group likely retains this activity, while the benzylthio and furan groups may modulate potency .

- Antitumor Potential: Analogs like 2-ethylthio-5-formylimidazole () show antitumor activity, suggesting the target compound’s thioether group could confer similar properties .

Key Research Findings

Substituent Position Matters : Shifting the 4-methoxyphenyl group from position 5 to position 2 (as in ) reduces enzyme affinity due to steric clashes in binding pockets .

Thioether Stability : Benzylthio groups exhibit greater oxidative stability than ethylthio groups, making the target compound more suitable for in vivo applications .

Furan’s Role: The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to non-heterocyclic N-1 substituents .

Biological Activity

2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, recognized for its diverse biological activities. This compound is characterized by a unique structural configuration that includes a benzylthio group, a furan ring, and a methoxyphenyl group, contributing to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on various research findings.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

| Compound | Microbial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | Moderate |

| This compound | Escherichia coli | 16 | Weak |

The compound has shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections, especially those caused by resistant strains .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 52 | Induction of apoptosis and G2/M phase arrest |

| MDA-MB-231 (triple-negative breast cancer) | 74 | Inhibition of tubulin polymerization |

Studies have indicated that the presence of the methoxy group enhances the compound's binding affinity to target proteins involved in cancer cell proliferation . The mechanism likely involves enzyme inhibition and receptor modulation, where the imidazole core chelates metal ions in enzyme active sites .

Enzyme Inhibition

The enzyme-inhibitory properties of this compound have also been explored. It has been suggested that the imidazole ring can interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 |

| Aromatase | Non-competitive | 30 |

These findings indicate that this compound could serve as a lead compound in drug development targeting inflammatory diseases and hormone-dependent cancers .

Study on Anticancer Activity

A recent study investigated the anticancer effects of a series of imidazole derivatives including this compound. The results showed that these compounds induced apoptosis in MCF-7 cells through mitochondrial pathways, confirming their potential as effective anticancer agents .

Research on Antimicrobial Properties

Another study focused on the antimicrobial activity of several imidazole derivatives against multidrug-resistant bacterial strains. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, highlighting their therapeutic potential in treating resistant infections .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CuI, K₂CO₃ | DMF | 80–100 | 65–75 | |

| 2 | Pd(PPh₃)₄, NaHCO₃ | THF | 60–80 | 70–85 |

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- NMR Analysis :

- IR Spectroscopy : Stretching bands at 1250–1300 cm⁻¹ (C=S) and 1020–1100 cm⁻¹ (C-O of methoxy) .

Note : Cross-validate with elemental analysis (C, H, N, S) to ensure purity (>95%) .

Advanced: How do substituents (benzylthio, furan-2-ylmethyl) influence electronic properties and reactivity?

Answer:

- Benzylthio Group :

- Furan-2-ylmethyl :

Computational Insight : DFT studies (e.g., HOMO-LUMO gaps) reveal reduced band gaps (~3.5 eV) due to conjugation with furan .

Advanced: What strategies resolve contradictions in spectroscopic data or synthetic yields across studies?

Answer:

- Contradiction in Melting Points :

- Discrepant NMR Shifts :

- Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) alter proton environments. Standardize solvent systems for comparisons .

- Yield Optimization :

Advanced: How can molecular docking and crystallography elucidate this compound’s interaction with biological targets?

Answer:

- X-ray Crystallography :

- Docking Studies :

- AutoDock Vina simulations show benzylthio forms hydrophobic interactions with enzyme active sites (e.g., CYP450), while methoxyphenyl engages in hydrogen bonding .

Q. Table 2: Docking Scores for Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Target Compound | CYP450 | -9.2 | |

| 4-Methoxy Analog | CYP450 | -8.7 |

Advanced: What analytical methods assess stability and degradation pathways under experimental conditions?

Answer:

- HPLC-MS :

- Accelerated Stability Testing :

Degradation Pathway :

Benzylthio → Sulfoxide (m/z +16) → Sulfone (m/z +32) under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.